molecular formula C9H16N2O3 B080108 3-(4-Carbamoylpiperidin-1-yl)propanoic acid CAS No. 915922-36-0

3-(4-Carbamoylpiperidin-1-yl)propanoic acid

Cat. No. B080108
M. Wt: 200.23 g/mol
InChI Key: KFCWBIQTSONMFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid involves complex organic reactions. For instance, a study by Zhuravel et al. (2005) details the solution-phase synthesis of a combinatorial library involving a core structure similar to 3-(4-Carbamoylpiperidin-1-yl)propanoic acid, highlighting the methodological advancements in synthesizing such compounds (Zhuravel, Kovalenko, Vlasov, & Chernykh, 2005).

Molecular Structure Analysis

The molecular structure of related compounds provides insights into their potential biological activity and interaction mechanisms. Kumarasinghe et al. (2009) performed regiospecific syntheses and unambiguous structure determination through single-crystal X-ray analysis, emphasizing the significance of precise molecular structure elucidation in understanding the compound's properties and reactivity (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-(4-Carbamoylpiperidin-1-yl)propanoic acid derivatives are key areas of research. Investigations into compounds with similar structures reveal insights into their potential as biological agents or in material science. For example, the study of various derivatives synthesized through discovery strategies for balancing target-based and phenotypic screenings sheds light on the analgesic activities of these compounds, highlighting the importance of chemical modifications in achieving desired biological effects (Chae et al., 2012).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, play crucial roles in the compound's applicability in different domains. Dey et al. (2004) explored the formation of ionic columns through interactions in a molecular complex, illustrating how physical properties can influence the compound's stability and reactivity (Dey, Desiraju, Mondal, & Howard, 2004).

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemicals, determine the compound's utility in synthesis and its behavior in biological systems. Mokale et al. (2010) synthesized a series of derivatives and screened them for anti-inflammatory activity, demonstrating the impact of chemical properties on biological outcomes (Mokale, Shinde, Elgire, Sangshetti, & Shinde, 2010).

Scientific Research Applications

Luminescent Metal Complexes

  • Study: "Luminescent Complexes of Co(II), Ni(II), Cu(II), Zn(II) and Bi(III) with 2-Aminothiazole based Ligand and their Biological Studies" (Kanwal et al., 2020)
  • Application: This study synthesized 3-(thiazol-2-yl carbamoyl) propanoic acid and used it as a ligand in metal complexes for luminescent studies. The resulting Bi(III) complex showed significant luminescence.

Combinatorial Library Synthesis

  • Study: "Solution-phase Synthesis of a Combinatorial Library of 3-[4-(Coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid Amides" (Zhuravel et al., 2005)
  • Application: This research developed a two-step synthesis process for creating a library of 3-[4-(R1-coumarin-3-yl)-1,3-thiazol-2-ylcarbamoyl]propanoic acid amides, demonstrating its utility in diverse chemical syntheses.

Medicinal Organometallic Chemistry

  • Study: "Planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives: synthesis and use in the preparation of organometallic analogues of the antibiotic platensimycin." (Patra et al., 2012)
  • Application: The study focuses on the synthesis of complex organometallic structures, using 3-{η(6)-(1, 2, 3, 4-tetrahydro-1-endo/exo-methyl-2-oxonaphthalen-1-yl)-tricarbonylchromium(0)}propanoic acid, highlighting its potential in medicinal chemistry.

Synthesis of Antimicrobial Agents

  • Study: "Synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate and methyl 3-(2-octadecylcyclopropen-1-yl)pentanoate and cyclopropane fatty acids as possible inhibitors of mycolic acid biosynthesis." (Hartmann et al., 1994)
  • Application: This research synthesized derivatives of 3-(2-octadecylcyclopropen-1-yl)propanoate for potential use as inhibitors in mycolic acid biosynthesis, demonstrating its role in developing antimicrobial compounds.

Drug Synthesis and Biological Activities

  • Study: "4-Hydroxy-2-quinolones. 221.* Synthesis, structure, and biological activity of 3-(3-(alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids" (Ukrainets et al., 2013)
  • Application: The study synthesized a series of 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, investigating their analgesic and diuretic properties.

Light Stabilizers

  • Study: "Synthesis of a New Novel Light Stabilizer Dodecyl 3-(2,2,6,6-Tetramethylpiperidin-4-yl-Amino) Propanoate" (Deng Yi, 2008)
  • Application: The research established the synthetic technology for dodecyl 3-(2,2,6,6-tetramethylpiperidin-4-yl-amino) propanoate, a polymeric hindered amine light stabilizer.

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-carbamoylpiperidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-9(14)7-1-4-11(5-2-7)6-3-8(12)13/h7H,1-6H2,(H2,10,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCWBIQTSONMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602580
Record name 3-(4-Carbamoylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Carbamoylpiperidin-1-yl)propanoic acid

CAS RN

915922-36-0
Record name 3-(4-Carbamoylpiperidin-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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